molecular formula C11H16FN B13287897 3-fluoro-N-(3-methylbutan-2-yl)aniline

3-fluoro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13287897
M. Wt: 181.25 g/mol
InChI Key: LFFARENAVYFXOH-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16FN and a molecular weight of 181.25 g/mol It belongs to the class of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring

Preparation Methods

The synthesis of 3-fluoro-N-(3-methylbutan-2-yl)aniline typically involves the reaction of 3-fluoroaniline with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-fluoro-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid.

Scientific Research Applications

3-fluoro-N-(3-methylbutan-2-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-fluoro-N-(3-methylbutan-2-yl)aniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

3-fluoro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3

InChI Key

LFFARENAVYFXOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=CC=C1)F

Origin of Product

United States

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